DL-Alanine

Catalog No.
S660830
CAS No.
302-72-7
M.F
C19H14O12
M. Wt
434.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Alanine

CAS Number

302-72-7

Product Name

DL-Alanine

IUPAC Name

6,7,14-trihydroxy-13-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Molecular Formula

C19H14O12

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11-,14+,19-/m0/s1

InChI Key

KNURQRIPZJJYQO-FYZLSVPNSA-N

SMILES

CC(C(=O)O)N

Solubility

Solublein water
Slightly soluble (in ethanol)

Synonyms

DL-ALANINE;302-72-7;alanine;2-Aminopropanoicacid;Alanine,DL-;DL-alpha-Alanine;D,L-Alanine;DL-2-Aminopropanoicacid;DL-2-Aminopropionicacid;(R,S)-Alanine;(+-)-Alanine;H-DL-Ala-OH;(RS)-2-Aminopropionsaeure;DL-alpha-Aminopropionicacid;(+-)-2-Aminopropionicacid;DL-.alpha.-Alanine;2-amino-propionicacid;NSC7602;(.+/-.)-Alanine;AI3-08908;dl-.alpha.-Aminopropionicacid;(+/-)-2-Aminopropionicacid;CHEBI:16449;QNAYBMKLOCPYGJ-UHFFFAOYSA-N;EINECS206-126-4

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

Model Compound for Racemic Resolution Techniques:

Due to its existence as a racemic mixture of L-alanine and D-alanine, DL-alanine serves as a valuable model compound for developing techniques to separate these two enantiomers. These techniques, known as racemic resolution methods, are crucial in various fields, including drug discovery and chiral synthesis. For example, researchers use enzymatic resolution or chromatography techniques to separate L-alanine from DL-alanine, enabling further study of the unique properties and functions of each individual enantiomer [].

Chelation Studies with Transition Metals:

DL-Alanine plays a role in studies investigating the binding of metal ions (cations) by organic molecules (ligands), known as chelation. Due to its amino and carboxylic acid functional groups, DL-alanine can form complexes with various transition metals, such as copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)). These studies provide insights into the binding behavior and potential applications of these complexes in areas like catalysis, environmental remediation, and material science [].

Researching the Glucose-Alanine Cycle:

The glucose-alanine cycle is a metabolic pathway involving the exchange of amino acids between muscles and the liver. DL-alanine can be used in research investigating this cycle, as it can be converted to and from pyruvate, a key intermediate in glucose metabolism. Studying the regulation and function of the glucose-alanine cycle helps understand energy homeostasis and its potential role in various physiological and pathological conditions [].

Other Potential Applications:

While primarily used in the areas mentioned above, ongoing research is exploring other potential applications of DL-alanine, including:

  • Nanoparticle synthesis: DL-alanine can act as a reducing and capping agent in the synthesis of silver nanoparticles, influencing their size and stability [].
  • Biodegradable polymer development: DL-alanine might be used as a building block in the development of environmentally friendly, biodegradable polymers [].

DL-Alanine is a non-essential amino acid that plays a crucial role in various biochemical processes. It is characterized by its molecular formula C3H7NO2C_3H_7NO_2 and a molecular weight of approximately 89.09 g/mol. The compound exists as a racemic mixture of two enantiomers: L-alanine and D-alanine. DL-Alanine is widely distributed in nature, occurring in high concentrations in animal tissues and various proteins, where it contributes to protein structure and function. It is also involved in the glucose-alanine cycle, which facilitates the transport of nitrogen and carbon between tissues and the liver .

DL-alanine plays a role in the glucose-alanine cycle, a metabolic pathway that occurs between muscles and the liver []. During exercise, muscles break down glucose for energy and release ammonia as a byproduct. The liver captures the ammonia and converts it to L-alanine, which is then transported back to the muscles for gluconeogenesis (glucose production).

, including:

  • Transamination: DL-Alanine is synthesized from pyruvate through transamination, where an amino group is transferred from glutamate to pyruvate, forming DL-alanine and α-ketoglutarate .
  • Decarboxylation: Under certain conditions, DL-alanine can be decarboxylated to produce propylamine.
  • Strecker Synthesis: This method involves the reaction of acetaldehyde with ammonium chloride and sodium cyanide, yielding racemic DL-alanine .
  • Reaction with Aldehydes: DL-Alanine reacts with substituted aromatic aldehydes under mild conditions to form various products, which are useful in organic synthesis .

DL-Alanine plays several vital roles in biological systems:

  • Protein Synthesis: As an amino acid, it is incorporated into proteins, contributing to their structure and function.
  • Energy Metabolism: It participates in gluconeogenesis by being converted back to pyruvate in the liver, thus playing a role in energy production during fasting or intense exercise.
  • Neurotransmitter Function: DL-Alanine can influence neurotransmitter levels and has been studied for its potential effects on mood and cognition .

Several methods are employed to synthesize DL-Alanine:

  • Biological Synthesis:
    • From pyruvate via transamination with glutamate using alanine aminotransferase.
    • Fermentation processes using bacteria that naturally produce alanine.
  • Chemical Synthesis:
    • Strecker Synthesis: Involves the reaction of acetaldehyde with ammonium chloride and sodium cyanide .
    • Reaction of 2-Chloropropionic Acid: A notable method includes reacting (±)-2-chloropropionic acid with aqueous ammonia under pressure, optimizing conditions such as temperature and reactant ratios to increase yields .

DL-Alanine has diverse applications across various fields:

  • Nutritional Supplements: Used in dietary supplements for athletes due to its role in energy metabolism.
  • Pharmaceuticals: Acts as an excipient or active ingredient in some medications.
  • Food Industry: Employed as a flavor enhancer and stabilizer in food products.
  • Biotechnology: Utilized in protein engineering and enzyme studies due to its unique properties .

DL-Alanine shares similarities with several other amino acids, particularly those that are structurally related or involved in similar metabolic pathways. Here are some comparable compounds:

CompoundStructural FormulaUnique Features
L-AlanineC3H7NO2C_3H_7NO_2Naturally occurring form; predominant in proteins.
GlycineC2H5NO2C_2H_5NO_2Simplest amino acid; involved in collagen synthesis.
D-AlanineC3H7NO2C_3H_7NO_2Enantiomer of L-alanine; less common in proteins.
β-AlanineC3H7NO2C_3H_7NO_2Non-proteinogenic; important for carnosine synthesis.
L-ValineC5H11NO2C_5H_{11}NO_2Branched-chain amino acid; essential for human nutrition.

Uniqueness of DL-Alanine

DL-Alanine's uniqueness lies in its racemic nature, allowing it to serve as both an L-form and D-form amino acid depending on biological context. Its role in the glucose-alanine cycle further distinguishes it from other amino acids by facilitating nitrogen transport between muscle tissue and the liver during metabolic processes .

Physical Description

Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS]
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White crystalline powder; odourless

Color/Form

Orthorhombic crystals from water
White crystalline powde

XLogP3

-0.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

434.04852588 g/mol

Monoisotopic Mass

434.04852588 g/mol

Boiling Point

250 °C (sublimes)

Heavy Atom Count

31

Taste

Sweet taste

Density

1.432 g/cu cm at 22 °C

LogP

-2.85 (LogP)
-2.96

Odor

Odorless

Melting Point

292 °C

UNII

1FU7983T0U

Related CAS

25281-63-4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 250 of 251 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for protein synthesis.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
DL-Alanine is a racemic mixture of alanine, a non-essential alpha-amino acid. Alanine is one of the most common residues for protein synthesis and is involved in the metabolism of tryptophan and vitamin pyridoxine. Furthermore, alanine is an important source of energy for muscles and central nervous system. It strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals.

Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Vapor Pressure

0.00000011 [mmHg]

Other CAS

338-69-2
56-41-7
302-72-7

Associated Chemicals

(1)-Alanine hydrochloride;6003-05-0
(DL)-Alanine (dl); 302-72-7
(D)-Alanine; 338-69-2

Wikipedia

Α-alanine
Hydroxylysine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic

Methods of Manufacturing

HYDROLYSIS OF PROTEIN (GELATIN, SILK, ZEIN); ORG SYNTHESIS.
L-Alanine is produced via asymmetric hydrolysis with microbial acylase, and it is still isolated from protein hydrolysates on an industrially scale; L- alanine may be prepared...by enzymatic decarboxylation of L-aspartic acid with an immobilized microorganism such as Pseudomonas dacunhae.
l-Alanine is industrially produced from l-aspartic acid by means of immobilized Pseudomonas dacunhae cells in a pressurized bioreactor. In direct fermentation microorganisms usually accumulate d,l-alanine because of present alanine racemase. With a d-cycloserine resistant mutant selected from Brevibacterium lactofermentum, it is possible to obtain 46 g/L d-alanine with an enantiomeric excess (e.e.) of 95 %. An alanine racemase-deficient mutant of Arthrobacter oxydans was reported, that produces 75 g/L l-alanine from glucose with a yield of 52 % and 95 % e.e.. To a certain extent l-alanine is still isolated from protein hydrolysates.

General Manufacturing Information

Alanine: ACTIVE

Analytic Laboratory Methods

MICROBIOLOGICAL ASSAY METHODS.
AMINO ACID ANALYZER & GLC DETERMINATION.
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media. /Amino acids/
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay. /Amino acids/
For more Analytic Laboratory Methods (Complete) data for (L)-ALANINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

L-ALANINE DETERMINATION /IN LIVER TISSUE EXTRACTS/ WITH ALANINE DEHYDROGENASE & UV SPECTROPHOTOMETRY.

Dates

Modify: 2023-08-15

Explore Compound Types